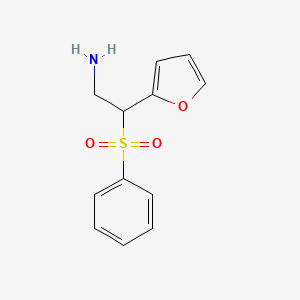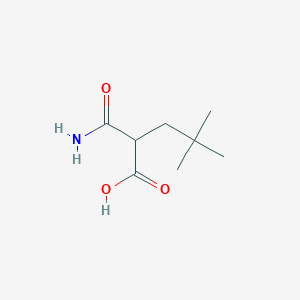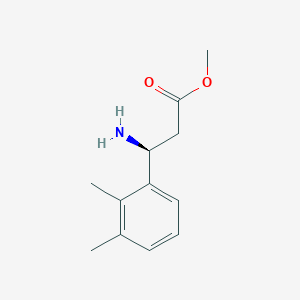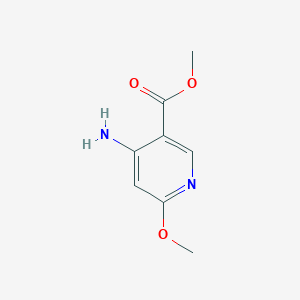![molecular formula C12H19N5 B11728813 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine CAS No. 1856031-57-6](/img/structure/B11728813.png)
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by its unique structure, which includes an ethyl group and an isopropyl group attached to the pyrazole rings. Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the condensation of appropriate pyrazole derivatives. One common method is the reaction of 1-ethyl-3-methylpyrazole with isopropylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing waste. The use of automated systems and advanced catalysts can further enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with new functional groups.
Applications De Recherche Scientifique
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-ethyl-3-methylpyrazole: A precursor in the synthesis of the target compound.
1-isopropyl-3-methylpyrazole: Another related pyrazole derivative with similar structural features.
Uniqueness
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine stands out due to its unique combination of ethyl and isopropyl groups, which may confer distinct biological and chemical properties
Propriétés
Numéro CAS |
1856031-57-6 |
|---|---|
Formule moléculaire |
C12H19N5 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
N-[(1-ethylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-4-16-6-5-11(15-16)7-13-12-8-14-17(9-12)10(2)3/h5-6,8-10,13H,4,7H2,1-3H3 |
Clé InChI |
NQTVDELANYKNNG-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CC(=N1)CNC2=CN(N=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[4-amino-1-(butan-2-yl)-1H-pyrazol-5-yl]carbamate](/img/structure/B11728733.png)
![ethyl N-(2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl)carbamate](/img/structure/B11728741.png)

![1-[(E)-[1-(furan-2-yl)ethylidene]amino]-3-[(furan-2-yl)methyl]thiourea](/img/structure/B11728749.png)

![Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B11728767.png)

![1-(2,2-difluoroethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11728786.png)




![2-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11728828.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728836.png)
